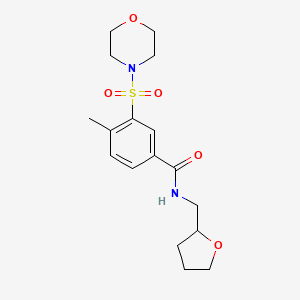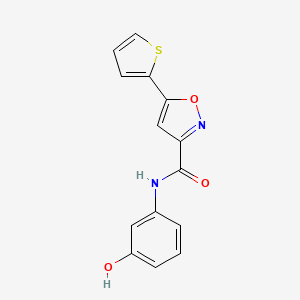
4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one
Overview
Description
4-(4-Bromophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a bromophenyl group at the 4-position and diethoxy groups at the 6 and 7 positions of the quinolinone ring. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, ethyl acetoacetate, and aniline derivatives.
Condensation Reaction: The first step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the quinolinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into dihydroquinolinone derivatives with altered biological activities.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups to the bromophenyl moiety.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinolinone derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise in the development of therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of materials with specific properties, such as fluorescence and photostability.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes involved in key biological processes, such as cell proliferation and apoptosis. It can also modulate signaling pathways by binding to receptors and altering their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-1H-pyrazol-3-amine
- 4-Bromophenylacetic acid
- 4-Bromophenylacetylene
Uniqueness
4-(4-Bromophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinolinone ring, which imparts distinct chemical and biological properties. The presence of diethoxy groups at the 6 and 7 positions enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-3-23-17-9-15-14(12-5-7-13(20)8-6-12)10-19(22)21-16(15)11-18(17)24-4-2/h5-9,11,14H,3-4,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAQNUGLZDWQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]thiophene-2-carboxamide](/img/structure/B4775202.png)
![methyl 4-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4775208.png)
![N-(2,4-dichlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4775216.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-(4-ethylphenyl)piperazine-1-carboxamide](/img/structure/B4775219.png)
![(4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4775232.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4775242.png)
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)acetamide](/img/structure/B4775244.png)

![5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4775256.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4775257.png)
![N-(3-acetylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4775261.png)
![6-methyl-N-(3-morpholin-4-ylpropyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4775263.png)
METHANONE](/img/structure/B4775269.png)

